

A Technical Guide to 8-Bromoguanosine- 13C2,15N

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Compound of Interest

Compound Name: 8-Bromoguanosine-13C2,15N

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Abstract: This document provides a comprehensive technical overview of **8-Bromoguanosine-13C2,15N**, an isotopically labeled purine nucleoside. It is a stable isotope-labeled derivative of 8-Bromoguanosine, incorporating Carbon-13 (^{13}C) and Nitrogen-15 (^{15}N) isotopes. This labeling makes it a valuable tool in various research applications, particularly in studies requiring mass spectrometry or nuclear magnetic resonance for unambiguous tracking and quantification. This guide covers its chemical properties, a plausible synthetic pathway, key applications in biomedical research, and detailed analytical protocols.

Chemical and Physical Properties

8-Bromoguanosine and its isotopically labeled form are white crystalline solids. The introduction of ^{13}C and ^{15}N isotopes results in a higher molecular weight compared to the unlabeled compound, which is the basis for its utility in tracer studies.

Property	Data for 8-Bromoguanosine (Unlabeled)	Data for 8-Bromoguanosine- ¹³ C ₂ , ¹⁵ N (Labeled)	Reference
Appearance	White Solid	White Solid	[1]
Molecular Formula	C ₁₀ H ₁₂ BrN ₅ O ₅	C ₈ ¹³ C ₂ H ₁₂ BrN ₃ ¹⁵ N ₂ O ₅	[2][3]
Molecular Weight	362.14 g/mol	365.12 g/mol	[2][4]
CAS Number	4016-63-1	Not available (Unlabeled CAS provided)	[4]
Melting Point	222 °C	Not specified	[4]
Boiling Point	611.1 °C at 760 mmHg	Not specified	[4]
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml	Not specified, expected to be similar to unlabeled	[5]
Storage Temperature	+4°C to -20°C, protect from light	+4°C	[2][4]

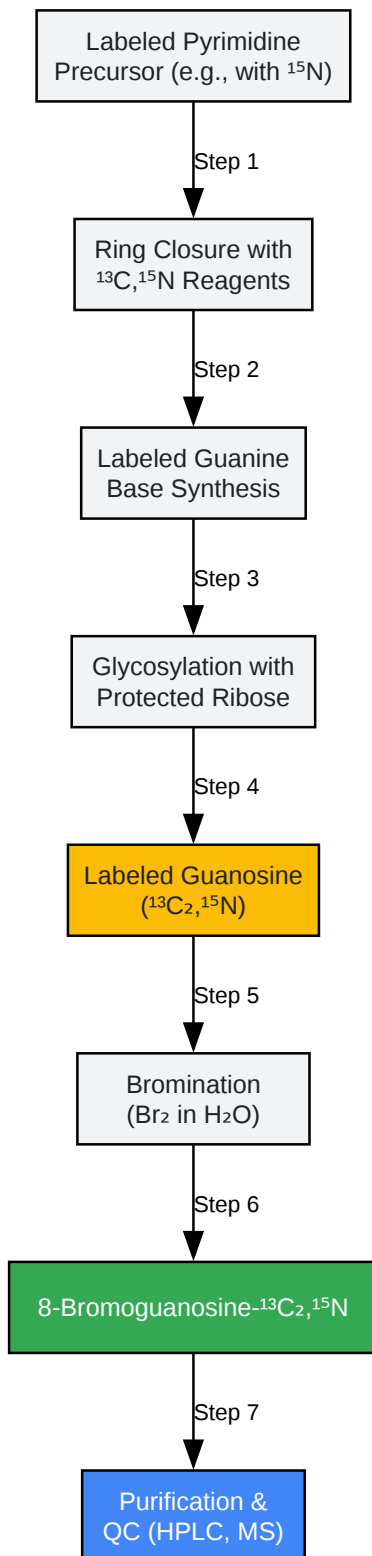
Synthesis and Isotopic Labeling

The synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N is a multi-step process involving the construction of the purine ring with isotopically enriched precursors, followed by glycosylation and bromination. While specific protocols for this exact labeled compound are proprietary, a general synthetic strategy can be inferred from established methods for synthesizing labeled nucleosides.[6]

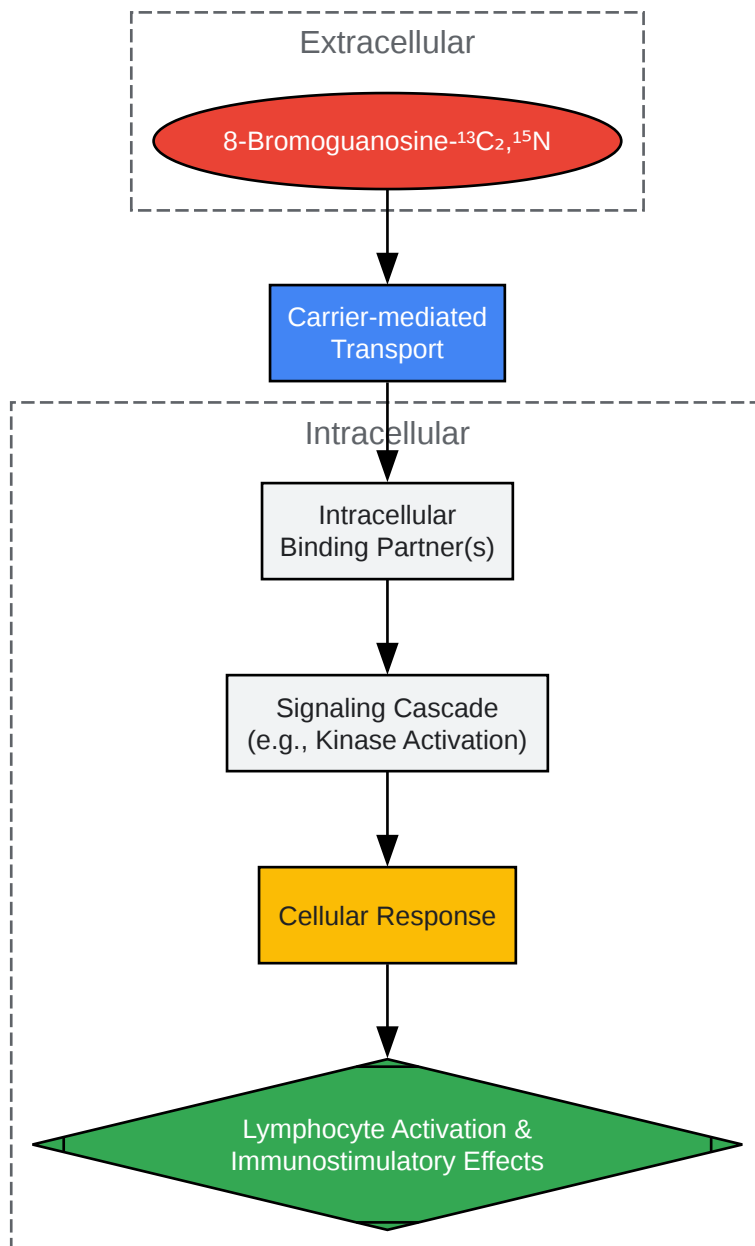
Experimental Protocol: General Synthesis of Labeled Guanosine Derivatives

This protocol outlines a plausible pathway adapted from methodologies for synthesizing ¹⁵N- and ¹³C-labeled nucleosides.[6]

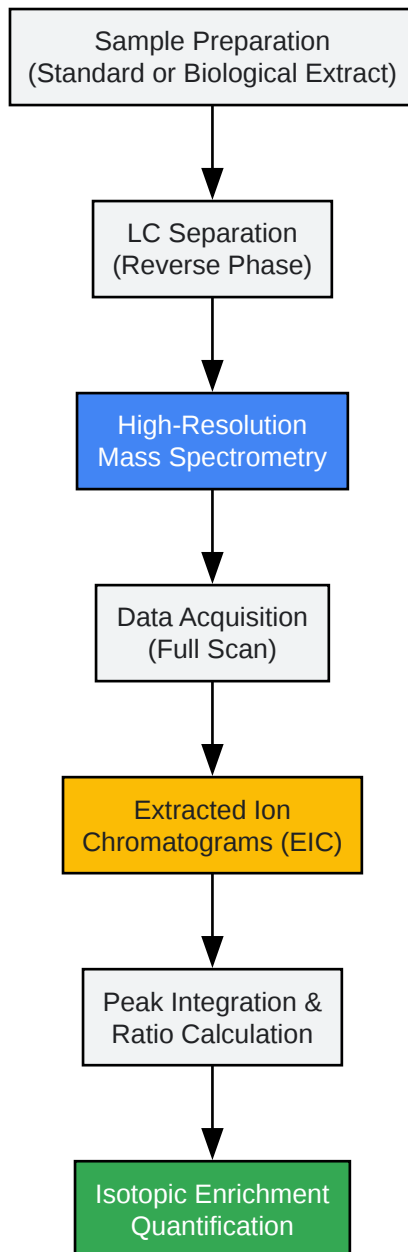
- **Ring Closure for Labeled Purine Core:** Start with an isotopically labeled pyrimidine precursor. A ^{15}N label can be introduced via nitrosation/reduction. Subsequent ring closure using a ^{13}C -containing reagent, such as ^{13}C formate or diethoxymethyl acetate, forms the imidazole portion of the purine ring, incorporating the ^{13}C and the second ^{15}N atom.[\[6\]](#)
- **Desulfurization:** If a thiopurine intermediate is used, desulfurization is performed using a reagent like Raney Nickel to yield the hypoxanthine analog.[\[6\]](#)
- **Conversion to Guanine:** The hypoxanthine core is then converted to a guanine derivative. This often involves chlorination with reagents like POCl_3 followed by amination to introduce the C2-amino group.[\[6\]](#)
- **Glycosylation:** The resulting labeled guanine base is coupled with a protected ribose sugar (e.g., 1-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose) under enzymatic or chemical conditions to form the nucleoside. Purine nucleoside phosphorylase is often used for enzymatic synthesis.[\[6\]](#)
- **Bromination:** The final step is the bromination at the C8 position. The labeled guanosine is suspended in water, and bromine is added dropwise until a stable yellowish color indicates the reaction is complete. The product, 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$, is then isolated by filtration and recrystallization.[\[1\]](#)
- **Purification and Analysis:** Throughout the synthesis, intermediates and the final product are purified using techniques like column chromatography and preparative HPLC. The identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.[\[6\]](#)

Conceptual Synthesis Workflow for 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$ 

Proposed Mechanism for Lymphocyte Activation



Workflow for Isotopic Enrichment Analysis by LC-MS



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